5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol
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Overview
Description
5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol is a complex organic compound with a unique structure that combines elements of indene and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indene and indole precursors, followed by their cyclization under specific conditions to form the indenoindole core. The final steps involve methylation and hydroxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indenoindole core.
Substitution: Functional groups on the indenoindole core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives.
Scientific Research Applications
5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]indole: A related compound with a similar core structure but lacking the methyl and hydroxyl groups.
4b,5,9b,10-tetrahydroindeno[1,2-b]indole: Another similar compound with a different substitution pattern.
Uniqueness
5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
5,7-dimethyl-9b,10-dihydro-4bH-indeno[1,2-b]indol-6-ol |
InChI |
InChI=1S/C17H17NO/c1-10-7-8-13-14-9-11-5-3-4-6-12(11)15(14)18(2)16(13)17(10)19/h3-8,14-15,19H,9H2,1-2H3 |
InChI Key |
NJNRMBJEQZJGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3CC4=CC=CC=C4C3N2C)O |
Origin of Product |
United States |
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